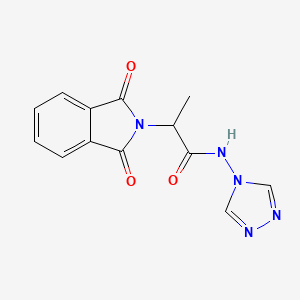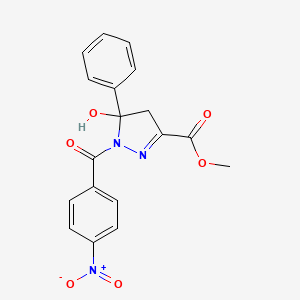![molecular formula C17H18N2O2 B5113920 2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives, including "2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole," have gained attention due to their broad spectrum of biological activities and applications in medicinal chemistry. Their synthesis and characterization involve multiple steps, including condensation reactions, characterizations through NMR, FTIR, and mass spectroscopy, and evaluations of their biological activities (Gowda et al., 2009; Tavman et al., 2009).
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under conditions that facilitate cyclization to the benzimidazole core. Modifications at various positions of the benzimidazole ring are achieved through subsequent chemical reactions, employing different reagents and conditions to introduce specific functional groups or substituents (Badne et al., 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring. The presence of substituents like methoxy groups influences the electronic distribution within the molecule, affecting its chemical reactivity and biological activity. Advanced techniques such as X-ray crystallography provide insights into the molecular geometry, confirming the planarity or non-planarity of the molecule and the orientation of substituents (Xiao et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions allow for the further functionalization of the benzimidazole core, leading to a wide variety of compounds with diverse chemical properties. The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring significantly impacts its reactivity towards different reagents (Minegishi et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting point, boiling point, solubility, and crystallinity, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for determining the compound's suitability for various applications, including its use in organic synthesis, pharmaceutical formulations, and material science (Ha, 2012).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are determined by their molecular structure. The electron-donating or withdrawing nature of substituents affects the acidity or basicity of the imidazole nitrogen atoms, influencing the compound's behavior in acid-base reactions. These properties are essential for understanding the mechanisms of biological activity and for designing compounds with desired chemical and pharmacological profiles (Ghichi et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-15-16(8-12(11)2)19-17(18-15)10-21-14-6-4-5-13(9-14)20-3/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYTVFNPIWZSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)